Inixaciclib

CDK2 inhibitor CDK4/6 inhibitor Kinase selectivity profiling

Inixaciclib (also known as NUV-422, CAS 2370913-42-9) is an orally bioavailable small molecule inhibitor that primarily targets cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6). It is a synthetic compound that was under investigation for its antineoplastic properties, demonstrating the ability to inhibit tumor cell proliferation by arresting the cell cycle at the G1-S phase transition.

Molecular Formula C26H30F2N6O
Molecular Weight 480.6 g/mol
CAS No. 2370913-42-9
Cat. No. B10830826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInixaciclib
CAS2370913-42-9
Molecular FormulaC26H30F2N6O
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC(C)N1CCOC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)C5CCN(CC5)C
InChIInChI=1S/C26H30F2N6O/c1-16(2)34-10-11-35-25-20(27)12-19(13-22(25)34)24-21(28)15-30-26(32-24)31-23-5-4-18(14-29-23)17-6-8-33(3)9-7-17/h4-5,12-17H,6-11H2,1-3H3,(H,29,30,31,32)
InChIKeyYZSCPLGKKMSBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inixaciclib (NUV-422) – Potent CDK2/4/6 Inhibitor for Research in Therapy-Resistant Cancer Models


Inixaciclib (also known as NUV-422, CAS 2370913-42-9) is an orally bioavailable small molecule inhibitor that primarily targets cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) . It is a synthetic compound that was under investigation for its antineoplastic properties, demonstrating the ability to inhibit tumor cell proliferation by arresting the cell cycle at the G1-S phase transition [1]. Preclinical studies have highlighted its potent activity in models resistant to current standard-of-care therapies .

Why Substituting Inixaciclib for Other CDK2/4/6 Inhibitors Can Derail Your Research


The CDK inhibitor class is broad, and compounds often have varying selectivity profiles and off-target effects that directly impact their biological activity and toxicity in models. Simply choosing any CDK2/4/6 inhibitor can lead to irreproducible or misleading results. The specific balance of kinase inhibition and associated safety liabilities are not interchangeable. For instance, Inixaciclib's clinical development was terminated due to a safety signal of uveitis, a toxicity not uniformly shared by all members of this class, underscoring that its pharmacological and toxicological profile is unique [1]. This guide provides the quantitative evidence to understand these critical differentiators.

Quantitative Differentiation Guide: Inixaciclib vs. Key CDK2/4/6 Inhibitors


Potent Quadruple-Nanomolar Inhibition of CDK2, 4, and 6 with Balanced Potency

Inixaciclib exhibits potent, balanced inhibitory activity against its three primary targets, CDK2, CDK4, and CDK6, as quantified by IC50 values in low nanomolar range [1]. Compared to the clinical-stage CDK2/9 inhibitor Fadraciclib, Inixaciclib shows comparable potency against CDK2 (7 nM vs. 4.5 nM) but significantly greater activity against CDK4 (2 nM vs. 193 nM) and CDK6 (1 nM vs. not reported/less active) [2]. This broader, balanced inhibition profile suggests a potentially different mechanism of action by more completely blocking CDK4/6-driven proliferation alongside CDK2 activity.

CDK2 inhibitor CDK4/6 inhibitor Kinase selectivity profiling Cancer cell cycle

Demonstrated In Vivo Efficacy in CDK4/6 Inhibitor-Resistant Breast Cancer PDX Models

Inixaciclib has been shown to exhibit significant antitumor activity in Patient-Derived Xenograft (PDX) models of HR+ HER2- metastatic breast cancer that are resistant to standard CDK4/6 inhibitors . This is a key differentiator, as it addresses a major clinical challenge. While other CDK2/4/6 inhibitors like Ebvaciclib (PF-3600) also demonstrate potent preclinical activity , the specific demonstration of efficacy in a PDX model with acquired resistance to first-line therapy is a more clinically relevant and high-value piece of evidence for Inixaciclib's profile.

CDK4/6 inhibitor resistance Breast cancer PDX model In vivo efficacy Drug resistance

A Unique Ocular Toxicity Profile Terminated Clinical Development

The Phase 1/2 clinical trial of Inixaciclib (NCT05191017) was terminated due to the emergence of a dose-limiting toxicity signal of uveitis, a form of intraocular inflammation [1]. The trial enrolled 19 patients across indications including high-grade glioma and metastatic breast cancer before termination [2]. This toxicity profile is a stark differentiator from other CDK2/4/6 inhibitors in its class. For example, the more CDK2-selective inhibitor Tagtociclib (PF-07104091) has reported dose-limiting toxicities of fatigue, nausea, and anorexia, with no mention of uveitis [3]. This data is paramount for any research group using Inixaciclib as a tool compound or benchmarking new candidates, as it defines a clear safety liability to investigate or avoid.

Clinical trial termination Uveitis Ocular toxicity Safety pharmacology

High Selectivity over CDK1 Minimizes Potential Off-Target Toxicity

Inixaciclib demonstrates a high degree of selectivity for its primary targets (CDK2/4/6) over the closely related kinase CDK1. Its IC50 against CDK1 is 73 nM, which is 10.4-fold higher than for CDK2 (7 nM) [1]. This selectivity window is a critical feature, as inhibition of CDK1 is often associated with dose-limiting myelosuppression. In contrast, the CDK2/9 inhibitor Fadraciclib has a much narrower selectivity window, with an IC50 for CDK1 of 578 nM, representing a 128-fold difference relative to CDK2 [2]. This suggests that Inixaciclib's specific inhibition pattern may result in a different toxicity profile compared to compounds with less relative selectivity for CDK1.

Kinase selectivity CDK1 Off-target effect Therapeutic window

High-Impact Application Scenarios for Inixaciclib (NUV-422) Based on its Verified Profile


Research on CDK4/6 Inhibitor Resistance Mechanisms in Breast Cancer

Inixaciclib is an ideal tool compound for investigating therapeutic strategies to overcome acquired resistance to CDK4/6 inhibitors. Its demonstrated efficacy in a PDX model of HR+ HER2- breast cancer with resistance to this class makes it a relevant agent for studying the underlying biology of resistance and validating new combination therapies .

Preclinical Development of Next-Generation CDK Inhibitors

Given its unique and well-characterized kinase inhibition profile (potent CDK2/4/6, 10.4-fold selective over CDK1) and its specific clinical toxicity (uveitis), Inixaciclib serves as an excellent benchmark control for internal drug discovery programs targeting CDKs [1]. New candidates can be compared directly against Inixaciclib's efficacy and safety parameters to gauge their potential for differentiation [2].

Investigating Ocular Toxicity and Pharmacological Safety

The clinical termination of Inixaciclib due to uveitis presents a unique research opportunity to use it as a molecular probe to study the mechanism of drug-induced ocular inflammation. Its use in specialized in vivo and ex vivo models can help uncover the specific pathways linking CDK inhibition to uveitis, providing crucial insights for safer drug design [2].

Pharmacodynamic Studies in Glioblastoma and Prostate Cancer Models

Based on published preclinical activity in glioblastoma xenografts and anti-androgen-resistant prostate cancer models, Inixaciclib is a valuable agent for basic and translational research in these difficult-to-treat indications . Its activity in models resistant to other therapies (CDK4/6 inhibitors and anti-androgens) makes it particularly useful for studying persistent disease.

Technical Documentation Hub

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